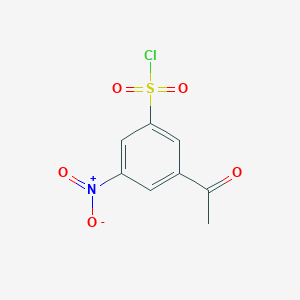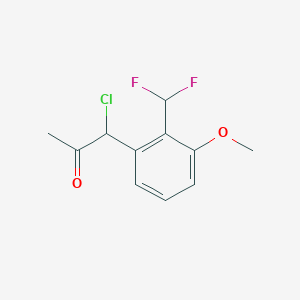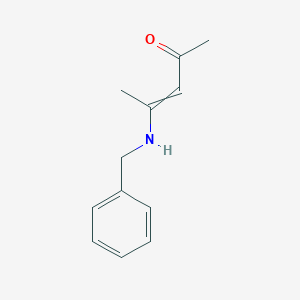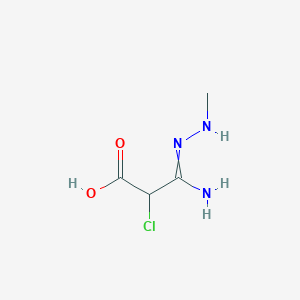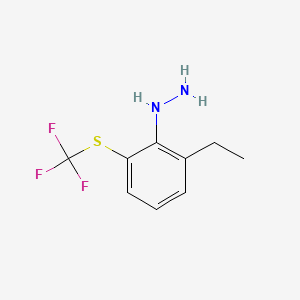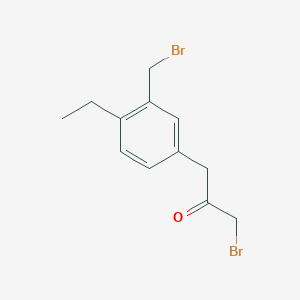
1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one is an organic compound characterized by its brominated phenyl and propanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method involves the bromination of 3-(4-ethylphenyl)propan-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with functional groups replacing the bromine atoms.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The ketone group can participate in various redox reactions, altering the compound’s chemical properties.
Comparaison Avec Des Composés Similaires
1-Bromo-3-phenylpropane: Similar structure but lacks the additional bromomethyl and ethyl groups.
1-Bromo-3-chloropropane: Contains a chlorine atom instead of a second bromine atom.
3-Bromo-4-ethylphenylpropan-2-one: Similar but lacks the bromomethyl group.
Uniqueness: 1-Bromo-3-(3-(bromomethyl)-4-ethylphenyl)propan-2-one is unique due to the presence of both bromomethyl and ethyl groups, which provide distinct reactivity and potential for diverse chemical transformations.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H14Br2O |
|---|---|
Poids moléculaire |
334.05 g/mol |
Nom IUPAC |
1-bromo-3-[3-(bromomethyl)-4-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H14Br2O/c1-2-10-4-3-9(5-11(10)7-13)6-12(15)8-14/h3-5H,2,6-8H2,1H3 |
Clé InChI |
NOEAWMWBBUGWOM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)CC(=O)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


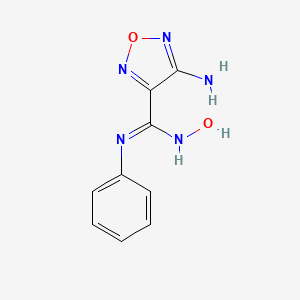
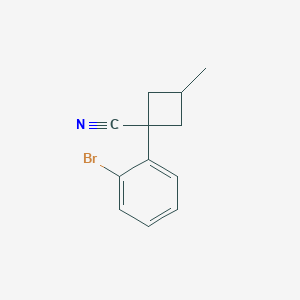
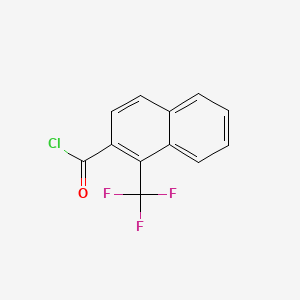
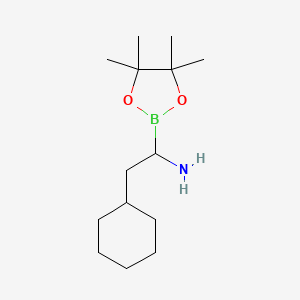
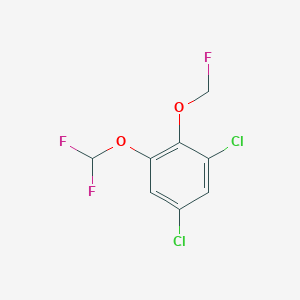

![[1,1'-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]-](/img/structure/B14060092.png)

